2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole
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Overview
Description
2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and a bromophenyl group attached to the second carbon of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-bromobenzaldehyde with an amine in the presence of an acid catalyst can lead to the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is often preferred for its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides under specific conditions.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Scientific Research Applications
2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3,4-dihydro-2H-pyrrole: Lacks the bromine atom, which can affect its reactivity and biological activity.
2-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole: Similar structure but with the bromine atom in a different position, leading to different chemical and biological properties.
Uniqueness
2-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited in the design of new compounds with desired properties .
Properties
CAS No. |
917905-02-3 |
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Molecular Formula |
C10H10BrN |
Molecular Weight |
224.10 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H10BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,6-7,10H,2,5H2 |
InChI Key |
GYBBMTIRFJDQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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